rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Select this defined (4R,5S) racemate—not stereochemically ambiguous pyrrolidin-2-one—to ensure SAR reproducibility. Features N1-cyclopropyl conferring metabolic stability over N1-alkyl congeners, C5-(pyridin-3-yl) governing target binding, and a balanced TPSA 59.22 Ų/LogP 0.84 profile within the CNS oral bioavailability sweet spot. Ideal chiral scaffold for Factor Xa inhibitor programs, cell-permeable intracellular probe development, and three-dimensional library diversification via amine acylation, pyridine N-alkylation, or pyrrolidinone ring functionalization. Confirm stereochemical identity before purchase to avoid experimental reproducibility failure.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 1909286-54-9
Cat. No. B2872814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one
CAS1909286-54-9
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESC1CC1N2C(C(CC2=O)N)C3=CN=CC=C3
InChIInChI=1S/C12H15N3O/c13-10-6-11(16)15(9-3-4-9)12(10)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6,13H2/t10-,12+/m1/s1
InChIKeyBIWGSXQRPDRLJY-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(4R,5S)-4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1909286-54-9): Chemical Identity and Procurement Baseline


rac-(4R,5S)-4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1909286-54-9) is a chiral, racemic pyrrolidin-2-one derivative bearing a 4-amino group, an N1-cyclopropyl substituent, and a C5-(pyridin-3-yl) moiety . The compound possesses two defined stereocenters (4R,5S) and is supplied as a racemic mixture, distinguishing it from stereochemically unresolved or single-enantiomer preparations of the same scaffold . It is primarily utilized as a research building block and intermediate for the synthesis of more complex pharmacologically active molecules, with applications spanning medicinal chemistry and chemical biology [1].

Why Generic Substitution of rac-(4R,5S)-4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one Is Scientifically Unreliable


Substituting rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one with a structurally similar pyrrolidin-2-one analog without rigorous verification risks undermining experimental reproducibility and SAR continuity. The compound's unique confluence of a 4-amino substituent, an N1-cyclopropyl ring known to enhance metabolic stability and restrict conformational freedom, and a 5-(pyridin-3-yl) group that governs both target binding and physicochemical properties cannot be matched by analogs differing in any single feature [1]. Even positional isomers such as 3-amino-1-cyclopropylpyrrolidin-2-one exhibit markedly different topological polar surface area (TPSA 46.33 vs 59.22 Ų) and lipophilicity (LogP -0.29 vs 0.84), fundamentally altering permeability and solubility profiles . Furthermore, the defined (4R,5S) racemic stereochemistry introduces a specific chiral environment absent in stereochemically ambiguous preparations, directly impacting biological recognition when the scaffold is elaborated into target-directed probes or drug candidates [2].

rac-(4R,5S)-4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one: Quantified Differentiation Evidence Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Compared to the 3-Amino Positional Isomer: Implications for Permeability and Solubility

The target compound exhibits a TPSA of 59.22 Ų, which is 12.89 Ų (28%) higher than the 46.33 Ų TPSA of the 3-amino-1-cyclopropylpyrrolidin-2-one positional isomer . This difference arises from the additional pyridin-3-yl substituent at C5, which introduces a third H-bond acceptor and increases the polar surface area. The higher TPSA predicts reduced passive membrane permeability relative to the 3-amino isomer, a critical consideration when the scaffold is intended for intracellular target engagement [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Higher Lipophilicity (LogP) vs. 3-Amino Positional Isomer Drives Differential Partitioning Behavior

The target compound possesses a computed LogP of 0.8447, substantially exceeding the LogP of -0.2916 for 3-amino-1-cyclopropylpyrrolidin-2-one . This 1.14 log-unit difference corresponds to an approximately 13.7-fold higher octanol-water partition coefficient, reflecting the lipophilic contribution of the pyridin-3-yl and cyclopropyl groups absent in the simpler positional isomer [1].

Lipophilicity ADME prediction Scaffold selection

Defined Racemic (4R,5S) Stereochemistry Enables Reproducible Chiral Resolution vs. Stereochemically Unspecified Preparations

The target compound (CAS 1909286-54-9) is explicitly defined as rac-(4R,5S), possessing two chiral centers in a specific relative configuration. In contrast, the commonly listed analog 4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1310126-60-3) is sold without explicit stereochemical designation by multiple vendors, creating ambiguity in procurement . The racemic nature of the target compound guarantees the presence of both (4R,5S) and (4S,5R) enantiomers in equal proportion, providing a reproducible baseline for chiral chromatography resolution into single enantiomers for stereospecific SAR studies [1].

Stereochemistry Chiral resolution Reproducibility

Additional H-Bond Acceptor Capacity Relative to Non-Pyridyl Pyrrolidinones Expands Target Interaction Potential

The target compound possesses three hydrogen bond acceptor atoms (two from the pyrrolidin-2-one carbonyl and amino groups, plus the pyridine nitrogen), compared to two H-bond acceptors in 3-amino-1-cyclopropylpyrrolidin-2-one, which lacks the pyridine ring . This additional acceptor site, contributed by the pyridin-3-yl nitrogen, expands the potential for forming directional intermolecular interactions with biological targets, as demonstrated in pyrrolidin-2-one-based Factor Xa inhibitors where heteroaryl substituents at C5 engage critical binding pocket residues [1].

Hydrogen bonding Target engagement Scaffold diversity

N1-Cyclopropyl Substituent Confers Metabolic Stability Advantage Over N1-Alkyl Pyrrolidinone Analogs

The N1-cyclopropyl group in the target compound is a recognized structural motif for enhancing metabolic stability relative to N1-alkyl substituents, as the cyclopropyl ring resists oxidative N-dealkylation by cytochrome P450 enzymes through both steric shielding and increased C–H bond dissociation energy of the cyclopropyl C–H bonds [1]. In contrast, the N1-ethyl analog 1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1955553-23-7) presents a more metabolically labile N-ethyl group susceptible to CYP450-mediated N-deethylation, a well-established metabolic clearance pathway [2].

Metabolic stability CYP450 resistance Cyclopropyl effect

Dual Chiral Centers Provide Greater Stereochemical Complexity Than Single-Center Pyrrolidinone Building Blocks

The target compound possesses two chiral centers (C4 and C5) generating a racemic mixture of (4R,5S) and (4S,5R) enantiomers, whereas simpler building blocks such as 3-amino-1-cyclopropylpyrrolidin-2-one or 4-amino-1-cyclopropylpyrrolidin-2-one contain only a single stereocenter . This additional stereochemical dimension enables exploration of diastereoselective SAR when the scaffold is further elaborated, providing four potential stereoisomeric products (after resolution) versus only two from single-center scaffolds [1]. In the context of patent strategies, the racemic mixture also offers broader initial coverage of chiral space prior to enantiomer-specific claims.

Chiral diversity Lead optimization Stereochemical SAR

Optimal Application Scenarios for rac-(4R,5S)-4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1909286-54-9) Based on Differentiated Evidence


Chiral Resolution for Enantiomer-Specific Factor Xa or Serine Protease Inhibitor Lead Generation

The defined (4R,5S) racemate enables reproducible chiral chromatographic resolution into single enantiomers for testing in Factor Xa inhibition assays. The pyrrolidin-2-one scaffold with a basic amino group at C4 and a pyridin-3-yl P1/P4 surrogate has precedent in the Boehringer Ingelheim Factor Xa inhibitor patent family, where 4-amino-substituted pyrrolidinones demonstrated antithrombotic activity [1]. The N1-cyclopropyl group provides a metabolic stability advantage over N1-alkyl congeners, extending the in vitro half-life of resolved enantiomers in microsomal stability assays [2].

Physicochemical Probe for Intracellular Target Engagement Where Balanced TPSA and LogP Are Critical

With a TPSA of 59.22 Ų (below the 60 Ų CNS desirability threshold) and a LogP of 0.84 (within the optimal 0–3 range for oral bioavailability), the target compound occupies a 'sweet spot' in physicochemical space that the 3-amino positional isomer (TPSA 46.33, LogP -0.29) does not [1]. This balanced profile makes it a suitable scaffold for developing cell-permeable probes targeting intracellular enzymes or receptors, particularly when elaborated with substituents that preserve the favorable TPSA/LogP window.

Diversity-Oriented Synthesis (DOS) Building Block for Library Construction with Enhanced Stereochemical Complexity

The dual stereocenters and three H-bond acceptor atoms provide multiple vectors for chemical diversification through amine acylation, pyridine N-alkylation, or pyrrolidinone ring functionalization [1]. This scaffold generates libraries with greater three-dimensional shape diversity than single-stereocenter pyrrolidinones, increasing the probability of identifying hits against challenging protein-protein interaction targets or allosteric binding sites that demand conformational and stereochemical complementarity.

Metabolically Stable Pyrrolidinone Intermediate for Deuterium-Labeled Internal Standard Synthesis

The cyclopropyl N1 substituent, recognized for its resistance to oxidative metabolism [2], makes this scaffold an attractive candidate for preparing stable isotope-labeled internal standards for LC-MS/MS bioanalytical method development. The compound's moderate molecular weight (217.27 Da) and balanced lipophilicity facilitate MS ionization, while the amino group provides a convenient handle for derivatization or conjugation.

Quote Request

Request a Quote for rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.